molecular formula C23H21N3 B12587793 3,3'-(1-Methyl-1H-pyrrole-2,5-diyl)bis(5-methyl-1H-indole) CAS No. 454180-94-0

3,3'-(1-Methyl-1H-pyrrole-2,5-diyl)bis(5-methyl-1H-indole)

Cat. No.: B12587793
CAS No.: 454180-94-0
M. Wt: 339.4 g/mol
InChI Key: BNPUQQSAIRXVDY-UHFFFAOYSA-N
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Description

3,3’-(1-Methyl-1H-pyrrole-2,5-diyl)bis(5-methyl-1H-indole) is a complex organic compound that features a unique structure combining pyrrole and indole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’-(1-Methyl-1H-pyrrole-2,5-diyl)bis(5-methyl-1H-indole) typically involves the construction of the pyrrole and indole rings followed by their subsequent coupling. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with a ketone in the presence of an acid catalyst to form the indole ring . The pyrrole ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or a primary amine .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

3,3’-(1-Methyl-1H-pyrrole-2,5-diyl)bis(5-methyl-1H-indole) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce halogens, nitro groups, or sulfonic acid groups.

Scientific Research Applications

3,3’-(1-Methyl-1H-pyrrole-2,5-diyl)bis(5-methyl-1H-indole) has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,3’-(1-Methyl-1H-pyrrole-2,5-diyl)bis(5-methyl-1H-indole) involves its interaction with specific molecular targets and pathways. The compound’s indole and pyrrole rings can interact with various enzymes and receptors, potentially inhibiting or activating biological processes. For example, it may inhibit certain enzymes involved in cancer cell proliferation or interact with microbial cell membranes to exert antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,3’-(1-Methyl-1H-pyrrole-2,5-diyl)bis(5-methyl-1H-indole) is unique due to its combined pyrrole and indole structure, which imparts distinct chemical and biological properties.

Properties

CAS No.

454180-94-0

Molecular Formula

C23H21N3

Molecular Weight

339.4 g/mol

IUPAC Name

5-methyl-3-[1-methyl-5-(5-methyl-1H-indol-3-yl)pyrrol-2-yl]-1H-indole

InChI

InChI=1S/C23H21N3/c1-14-4-6-20-16(10-14)18(12-24-20)22-8-9-23(26(22)3)19-13-25-21-7-5-15(2)11-17(19)21/h4-13,24-25H,1-3H3

InChI Key

BNPUQQSAIRXVDY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)NC=C2C3=CC=C(N3C)C4=CNC5=C4C=C(C=C5)C

Origin of Product

United States

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